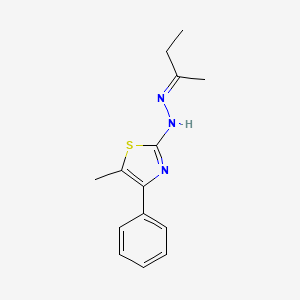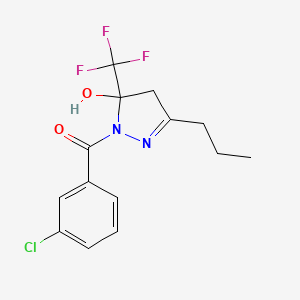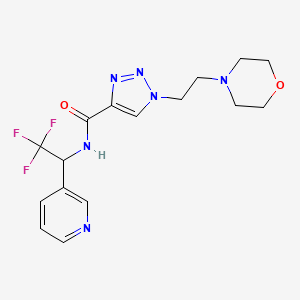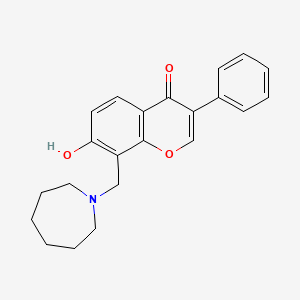![molecular formula C18H16BrNO3 B3901406 butan-2-yl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B3901406.png)
butan-2-yl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate
Vue d'ensemble
Description
Butan-2-yl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate is a complex organic compound featuring a furan ring substituted with a bromophenyl group and a cyano group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Piperidine or pyridine
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions
Purification steps: Such as recrystallization or chromatography to isolate the desired product
Analyse Des Réactions Chimiques
Types of Reactions
Butan-2-yl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride
Substitution: Nucleophilic substitution reactions, particularly at the bromophenyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted furan derivatives
Applications De Recherche Scientifique
Butan-2-yl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Potential use in the development of bioactive compounds
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of butan-2-yl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The compound may act by:
Binding to enzymes or receptors: Modulating their activity
Interfering with cellular pathways: Affecting processes like cell proliferation or apoptosis
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butan-2-yl (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate
- Butan-2-yl (2E)-3-[5-(4-methylphenyl)furan-2-yl]-2-cyanoprop-2-enoate
Uniqueness
Butan-2-yl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interactions with biological targets.
Propriétés
IUPAC Name |
butan-2-yl (E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-3-12(2)22-18(21)14(11-20)10-16-8-9-17(23-16)13-4-6-15(19)7-5-13/h4-10,12H,3H2,1-2H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSXMKQPWJREIE-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-[(Cyclopentylamino)methyl]-2-methoxyphenoxy]-3-(diethylamino)propan-2-ol](/img/structure/B3901323.png)


![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(3-methyl-2-thienyl)acrylonitrile](/img/structure/B3901352.png)
![3-(2,4-dichlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B3901368.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B3901371.png)
![(Z)-3-[(5-chloropyridin-2-yl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B3901380.png)
![N-ethyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B3901382.png)

![2,4-dichloro-5-[(2-methylbenzoyl)amino]benzamide](/img/structure/B3901391.png)
![3-(3-methyl-2-thienyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3901408.png)
![3-[(4-fluorobenzyl)thio]-N-(3-hydroxy-2,2-dimethylpropyl)propanamide](/img/structure/B3901410.png)
![1-(4-bromophenyl)-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B3901418.png)

